molecular formula C16H12F2N2O B2752128 N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide CAS No. 1465368-03-9

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide

Cat. No.: B2752128
CAS No.: 1465368-03-9
M. Wt: 286.282
InChI Key: JXQYMRSIBMWUJR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide is a chemical compound characterized by the presence of a cyanomethyl group, a difluorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide typically involves the reaction of 2,4-difluorobenzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the cyanomethyl group.

Scientific Research Applications

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-methylacetamide
  • N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-ethylacetamide
  • N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-propylacetamide

Uniqueness

N-(Cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide is unique due to the presence of both the cyanomethyl and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,4-difluorophenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O/c17-13-7-6-12(15(18)11-13)10-16(21)20(9-8-19)14-4-2-1-3-5-14/h1-7,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQYMRSIBMWUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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